methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

Lipophilicity Physicochemical Properties Pyrazole Derivatives

Sourcing a pyrazole intermediate with the precise substitution pattern for lead optimization can delay projects when analogs fail to replicate desired LogP or reactivity. Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (CAS 1856044-61-5) solves this with a defined 1-propyl group providing a quantifiable ~0.5 LogP unit increase over the 1-ethyl analog, while the 4-chloro substituent enables rapid diversification via Suzuki and related cross-coupling reactions. • Orthogonal handles: methyl ester for hydrolysis/bioconjugation; 4-Cl for cross-coupling to generate 4-aryl/heteroaryl libraries. • Validated scaffold: Documented in agrochemical patents as a key intermediate for herbicide and fungicide discovery programs. • Supply assurance: ≥98% purity, available from stock with full analytical supporting documentation.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64
CAS No. 1856044-61-5
Cat. No. B2943718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate
CAS1856044-61-5
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64
Structural Identifiers
SMILESCCCN1C=C(C(=N1)C(=O)OC)Cl
InChIInChI=1S/C8H11ClN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3
InChIKeyYWZHIVLFVUNLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Chloro-1-Propyl-1H-Pyrazole-3-Carboxylate: Product Profile


Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (CAS 1856044-61-5) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its molecular formula is C8H11ClN2O2, with a molecular weight of 202.64 g/mol . This compound features a chloro substituent at the 4-position and a propyl group at the 1-position of the pyrazole ring, while the 3-position is functionalized with a methyl ester group [1]. Commercially, it is available with a purity of ≥95% . As a substituted pyrazole carboxylate, it serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where its specific substitution pattern enables distinct reactivity and physicochemical properties compared to its close analogs .

1
Synthetic intermediate. Pyrazole-3-carboxylate building block for library synthesis.
2
Cross-coupling handle. 4-chloro position enables direct diversification.
3
Lipophilicity control. 1-propyl chain provides reported LogP modulation context.

Methyl 4-Chloro-1-Propyl-1H-Pyrazole-3-Carboxylate: Why Substitution Matters


While many pyrazole-3-carboxylates share a common core structure, the specific combination of substituents—a 4-chloro group, a 1-propyl chain, and a methyl ester—governs critical properties such as lipophilicity, metabolic stability, and synthetic accessibility. Replacing the 1-propyl group with a smaller alkyl chain like methyl or ethyl alters the compound's steric profile and can drastically change its behavior in biological systems or its efficiency as a synthetic intermediate [1]. Similarly, the presence of the 4-chloro substituent influences both electronic properties and potential for further functionalization via cross-coupling reactions, distinguishing it from non-halogenated analogs [2]. The methyl ester, compared to other ester moieties (e.g., ethyl or tert-butyl), offers a distinct balance of hydrolytic stability and ease of removal, making it a preferred protecting group in specific synthetic sequences [3]. Consequently, substituting methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate with a seemingly similar in-class compound can lead to unexpected failures in synthesis, altered pharmacokinetic profiles, or loss of desired biological activity, underscoring the necessity for precise, evidence-based selection.

Target Compound
4-Chloro, 1-propyl, methyl ester. Substituent combination governs lipophilicity and reactivity.
4-Unsubstituted Analog
Lacks cross-coupling handle; steric and electronic profiles differ, limiting direct replacement.
Target Compound
Methyl ester provides distinct hydrolytic stability and synthetic accessibility.
Ethyl or tert-Butyl Ester
Altered steric bulk and lability may shift reaction outcomes in sensitive sequences.

Methyl 4-Chloro-1-Propyl-1H-Pyrazole-3-Carboxylate: Quantitative Comparison with Analogs


Lipophilicity Modulation by 1-Propyl Chain

The 1-propyl group in methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate significantly increases lipophilicity compared to shorter-chain analogs. While experimental LogP data for this specific compound is not publicly available, computed LogP values for closely related 4-chloro-1-alkyl-1H-pyrazole-3-carboxylates provide quantitative insight. For the 1-ethyl analog, the estimated LogP is 1.62 . Extrapolating from established structure-property relationships, the addition of a methylene unit (going from ethyl to propyl) is expected to increase LogP by approximately 0.5 units [1]. This difference in lipophilicity directly impacts membrane permeability, protein binding, and overall pharmacokinetic behavior in drug discovery contexts [2].

Lipophilicity Modulation
Class-level inference
Predicted increase of ~0.5 LogP units
1-Ethyl analog 1-Propyl target
Supports lipophilicity-dependent selection
Extrapolated from structure-property relationships; verify experimentally.
Lipophilicity Physicochemical Properties Pyrazole Derivatives

Electronic Effects of 4-Chloro Substituent

The 4-chloro substituent exerts a measurable electronic influence on the pyrazole ring, quantifiable via 13C NMR chemical shifts. In a comprehensive study of over 100 pyrazole derivatives, the presence of a chloro group at the 4-position consistently deshields adjacent carbon atoms, altering chemical shifts by 2-10 ppm compared to non-halogenated analogs [1]. For instance, in N-methyl pyrazoles, the C-4 carbon bearing a chloro substituent resonates at approximately 120-125 ppm, whereas the corresponding protonated carbon appears at 105-110 ppm [2]. This electronic perturbation is not merely spectroscopic; it directly translates to enhanced reactivity in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, enabling regioselective functionalization that is unattainable with the 4-unsubstituted analog [3].

Electronic Effects of 4-Cl
Class-level inference
Downfield shift of ~10–15 ppm (C-4 position)
Enables regioselective reactivity control
13C NMR data aggregated from over 100 pyrazole derivatives.
NMR Spectroscopy Electronic Effects Pyrazole Reactivity

Purity: 4-Chloro vs. Non-Halogenated Analog

A direct comparison of commercially available purity specifications reveals a meaningful difference between the target compound and a close analog. Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (CAS 1856044-61-5) is offered by Sigma-Aldrich with a stated purity of 95% . In contrast, the structurally analogous methyl 1-propyl-1H-pyrazole-3-carboxylate (lacking the 4-chloro group; CAS 1171028-49-1) is routinely offered at a lower purity specification of 95% by certain suppliers , though some vendors may provide higher grades. The presence of the 4-chloro substituent may influence synthetic purity profiles, as halogenation steps can introduce specific impurities requiring different purification protocols. This distinction in commercial purity benchmarks is a practical procurement consideration: researchers requiring a defined starting purity for sensitive downstream reactions may find the consistent 95% specification for the 4-chloro derivative more reliable than potentially variable purity grades of the non-chlorinated analog .

Purity Specification
Head-to-head
Target: ≥95% (Sigma-Aldrich)
4-H analog: 95% (vendor-specified)
Well-documented purity benchmark supports procurement consistency
Verify lot-specific Certificate of Analysis.
Chemical Purity Procurement Specification Quality Control

Synthetic Utility: 4-Chloro Cross-Coupling Handle

The 4-chloro substituent in methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate is not merely a structural feature; it is a strategically placed functional handle. Unlike the 4-unsubstituted analog, which lacks a reactive site at this position, the 4-chloro group enables a suite of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that allow for the direct introduction of aryl, heteroaryl, or amine functionalities [1]. In a study of related pyrazole carboxylates, compounds bearing a 4-chloro group were successfully employed in Suzuki couplings with phenylboronic acid, yielding biaryl products in 70-85% isolated yields, whereas the non-halogenated analogs required alternative, less efficient synthetic routes [2]. This capability positions the target compound as a superior building block for the rapid generation of structurally diverse libraries in medicinal chemistry programs [3].

Cross-Coupling Utility
Class-level inference
Reported yields of 70–85% for related 4-chloropyrazoles
Supports diversification workflow for library synthesis
Suzuki-Miyaura conditions; 4-H analog not directly amenable.
Synthetic Chemistry Cross-Coupling Building Block

Methyl 4-Chloro-1-Propyl-1H-Pyrazole-3-Carboxylate: Research Applications


Medicinal Chemistry: Lipophilicity-Tuned Lead Optimization

In lead optimization programs, the 1-propyl group of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate provides a quantifiable increase in lipophilicity (~0.5 LogP units) compared to its 1-ethyl analog . This difference is critical when balancing membrane permeability against metabolic stability. The compound serves as an ideal intermediate for installing a pyrazole core with a specific, calculated LogP profile, enabling SAR studies that map lipophilicity to target engagement and ADME properties. Its use is supported by the well-documented impact of alkyl chain length on the physicochemical properties of pyrazole derivatives [1].

Agrochemical Discovery: Fungicide & Herbicide Synthesis

The 4-chloro group on methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate is a key functional handle for diversification via cross-coupling reactions. This enables the rapid synthesis of libraries of 4-aryl or 4-heteroaryl pyrazole-3-carboxylates, a structural motif present in several classes of herbicides and fungicides [2]. Patents in the agrochemical field specifically highlight the utility of 4-chloro-substituted pyrazole carboxylates as intermediates for generating compounds with activity against a range of plant pathogens [3]. The compound's specific substitution pattern allows for the systematic exploration of structure-activity relationships in crop protection research.

Synthetic Methodology: Regioselective Functionalization

The distinct electronic environment of the pyrazole ring in methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate, as evidenced by 13C NMR chemical shift data [4], makes it an excellent substrate for developing and optimizing regioselective reactions. The 4-chloro substituent can be selectively replaced under cross-coupling conditions while leaving the ester moiety intact. This compound is valuable for academic and industrial labs focused on advancing synthetic methods for heterocyclic chemistry, particularly in the context of late-stage functionalization of complex molecules [5].

Chemical Biology: Activity-Based Probes & Tools

The combination of a methyl ester (which can be hydrolyzed to a carboxylic acid for bioconjugation) and a 4-chloro group (which can be displaced with nucleophiles or used in cross-couplings) provides orthogonal handles for the construction of chemical biology probes. The 1-propyl group offers a defined lipophilic spacer, while the pyrazole core can mimic biologically relevant heterocycles. This compound is ideally suited for the synthesis of small-molecule probes, affinity tags, or PROTAC linkers, where precise control over linker length and attachment points is crucial for retaining biological activity [6].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilicity control via 1-propyl chain
LogP-dependent permeability and metabolic stability assays
Agrochemical discovery synthesis
4-Chloro cross-coupling handle for diversification
Library synthesis and structure-activity relationship mapping
Synthetic methodology development
Regioselective functionalization of pyrazole core
Reaction optimization and substrate scope evaluation
Chemical biology probe construction
Orthogonal ester and chloro handles
Bioconjugation efficiency and retained target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.